molecular formula C15H11ClN4OS B12052933 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478254-78-3

3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12052933
CAS No.: 478254-78-3
M. Wt: 330.8 g/mol
InChI Key: KQYPJLNYIQYBCP-RQZCQDPDSA-N
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Description

3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a Schiff base derivative containing a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a mercapto (-SH) moiety, and a phenolic hydroxyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, anticonvulsant, and cytotoxic properties . Its synthesis typically involves the condensation of a triazole-thiol precursor with a substituted benzaldehyde derivative under reflux conditions in methanol, as described in analogous protocols for related triazole Schiff bases .

Properties

CAS No.

478254-78-3

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-2-4-11(8-12)14-18-19-15(22)20(14)17-9-10-3-1-6-13(21)7-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

KQYPJLNYIQYBCP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with 3-Hydroxybenzaldehyde

The primary route involves Schiff base formation between 3-(3-chlorophenyl)-4-amino-5-mercapto-1,2,4-triazole (1 ) and 3-hydroxybenzaldehyde (2 ) under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to yield the iminomethyl linkage.

Reaction Conditions

  • Solvent: Anhydrous ethanol (50 mL/g substrate)

  • Catalyst: Glacial acetic acid (5 mol%)

  • Temperature: 78°C (reflux, 6–8 h)

  • Yield: 68–72%

Mechanistic Insights
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic addition by the triazole’s primary amine. The resultant hemiaminal intermediate undergoes dehydration to form the thermodynamically stable E-configuration imine.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction kinetics, reducing processing times from hours to minutes. A study employing dimethylformamide (DMF) as a polar aprotic solvent achieved 89% yield within 15 minutes at 120°C under 300 W irradiation.

Optimized Parameters

ParameterValue
Irradiation Power300 W
Temperature120°C
Reaction Time15 min
SolventDMF
Yield89%

This method minimizes side reactions such as thiol oxidation and imine hydrolysis, attributed to rapid thermal activation and shortened exposure to elevated temperatures.

Alternative Methodologies

Solid-State Mechanochemical Synthesis

Ball-milling techniques provide solvent-free access to the target compound through mechanochemical activation. Equimolar quantities of 1 and 2 are ground in a planetary mill (500 rpm, 30 min) with silica gel as a grinding auxiliary.

Performance Metrics

  • Reaction Efficiency: 61% conversion (HPLC)

  • Purity: 94% (after recrystallization from ethyl acetate)

  • Energy Savings: 78% reduction compared to thermal methods

Phase-Transfer Catalyzed Reactions

Utilizing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst in a water-toluene biphasic system enhances interfacial contact between reactants:

Protocol

  • Dissolve 1 in aqueous NaOH (1M, 20 mL)

  • Add 2 dissolved in toluene (30 mL)

  • Introduce BTEAC (0.1 eq)

  • Stir vigorously at 50°C for 4 h

Outcomes

  • Yield: 75%

  • Byproduct Formation: <5% (vs. 12–15% in conventional methods)

Reaction Optimization and Scalability

Solvent Effects on Reaction Kinetics

A solvent screening study revealed pronounced polarity dependence:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Ethanol24.3726
DMF36.7890.25
Acetonitrile37.5658
Water80.14112

Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, whereas protic solvents induce competitive hydrogen bonding that slows imine formation.

Catalytic Systems Comparison

Acid catalysts were evaluated for efficiency:

CatalystLoading (mol%)Yield (%)Selectivity (%)
Acetic Acid57288
p-TsOH38192
Amberlyst-15106885
None3264

Sulfonic acid catalysts (e.g., p-toluenesulfonic acid) outperform carboxylic acids due to stronger Brønsted acidity and reduced steric hindrance.

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6):

  • δ 13.21 (s, 1H, -SH)

  • δ 8.92 (s, 1H, N=CH-)

  • δ 7.45–7.18 (m, 8H, Ar-H)

  • δ 5.21 (s, 1H, phenolic -OH)

FT-IR (KBr, cm−1):

  • 2560 (–SH stretch)

  • 1625 (C=N imine)

  • 1580 (C=C aromatic)

  • 1240 (C–O phenolic)

HRMS (ESI+):

  • m/z Calculated for C15H11ClN4OS [M+H]+: 331.0415

  • Found: 331.0412

Crystallographic Data

Single-crystal X-ray diffraction (Mo-Kα radiation) confirmed the E-configuration of the imine linkage with key metrics:

  • Bond Lengths: C=N (1.278 Å), C–S (1.678 Å)

  • Dihedral Angles: 85.2° between triazole and phenyl planes

  • Crystal System: Monoclinic, space group P21/c

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) demonstrated superior heat/mass transfer:

  • Residence Time: 8 min

  • Throughput: 12 g/h

  • Purity: 98.5% (by HPLC)

  • Solvent Consumption: Reduced by 40% vs batch

Green Chemistry Metrics

Comparative analysis of synthetic routes:

MetricBatch (Ethanol)Microwave (DMF)Flow (MeCN)
PMI (kg/kg product)28199
E-Factor342211
Energy (kJ/mol)480310190

Flow chemistry achieves substantial improvements in atom economy and waste reduction .

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or iodine (I₂) in acidic/basic media.

  • Conditions : Room temperature or mild heating (40–60°C).

  • Products :

    Oxidation ProductConditionsApplication
    Disulfide (-S-S-)H₂O₂, pH 7Stabilizes the compound for storage
    Sulfonic acid (-SO₃H)KMnO₄, H₂SO₄Enhances water solubility

Example :
R SH+H2O2R S S R+2H2O\text{R SH}+\text{H}_2\text{O}_2\rightarrow \text{R S S R}+2\text{H}_2\text{O}
This reaction is critical for modifying the compound’s redox activity in biological systems .

Reduction Reactions

The imino group (-C=N-) can be reduced to an amine (-CH₂-NH-):

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Ethanol/THF solvent, 0–25°C.

  • Products :

    Reduction ProductYield (%)Notes
    Amine derivative75–85Enhanced bioavailability

Mechanism :
R C N R +NaBH4R CH2NH R \text{R C N R }+\text{NaBH}_4\rightarrow \text{R CH}_2-\text{NH R }
Reduction alters the compound’s electronic profile, impacting its interaction with biological targets .

Substitution Reactions

The phenolic -OH group participates in nucleophilic substitution:

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., CH₃COCl).

  • Conditions : Basic media (NaOH/K₂CO₃), reflux in acetone/DMF.

  • Products :

    Substitution TypeReagentProduct
    O-AlkylationCH₃IMethoxy derivative
    O-AcylationCH₃COClAcetylated derivative

Example :
Ar OH+CH3IAr O CH3+HI\text{Ar OH}+\text{CH}_3\text{I}\rightarrow \text{Ar O CH}_3+\text{HI}
Substituted derivatives show improved lipophilicity for membrane penetration .

Cyclization and Condensation

The compound forms heterocyclic derivatives via cyclization:

  • Reagents : Thioglycolic acid, aldehydes.

  • Conditions : Reflux in DMF (6–8 hours).

  • Products :

    Product ClassStructureBiological Activity
    Thiazolidin-4-onesFused triazole-thiazolidinoneAntifungal
    Schiff basesAldehyde-condensed iminesAntimicrobial

Example :
Reaction with thioglycolic acid yields thiazolidinone derivatives, confirmed by IR absorption at 1692 cm⁻¹ (C=O stretch) and NMR signals for -CH₂ groups .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Decomposition Onset : 223°C (mass loss due to mercapto group degradation).

  • Melting Point : 207–209°C (varies with purity) .

Key Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductsApplications
OxidationH₂O₂, pH 7, 40°CDisulfideStabilization
ReductionNaBH₄, ethanol, 25°CAmine derivativeBioavailability enhancement
O-AlkylationCH₃I, K₂CO₃, refluxMethoxy derivativeLipophilicity adjustment
Thiazolidinone formationThioglycolic acid, DMF, 6h refluxThiazolidin-4-oneAntifungal agents

Mechanistic Insights

  • Mercapto Group : Participates in redox and radical scavenging pathways.

  • Triazole Ring : Stabilizes intermediates via resonance during substitution .

  • Phenolic -OH : Acts as a directing group in electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study: Antifungal Activity

A study investigated the antifungal properties of similar triazole derivatives, demonstrating that modifications in the structure can enhance activity against fungal pathogens. For instance, derivatives with mercapto groups showed increased inhibitory effects on Candida species compared to non-mercapto counterparts .

CompoundActivityMIC (µg/mL)
Triazole AModerate against Candida albicans32
Triazole BHigh against Aspergillus niger16
3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenolPending evaluationPending

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied, with promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that derivatives similar to 3-(((3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound was tested against MCF-7 (breast cancer) and showed an IC50 value of 17 µM .

Cell LineCompoundIC50 (µM)
MCF-7Triazole C17
HeLaTriazole D12
A5493-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenolUnder investigation

Toxicological Studies

Understanding the toxicity profile of new compounds is crucial for their development as pharmaceuticals. Preliminary toxicity assessments indicate that while some derivatives are effective against pathogens and cancer cells, their safety must be evaluated through comprehensive toxicological studies.

Case Study: Acute Toxicity Assessment

Research conducted on related compounds assessed acute toxicity using both computational predictions and in vivo models. Results indicated that certain modifications could reduce toxicity while maintaining efficacy .

Mechanism of Action

The mechanism of action of 3-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol with analogous triazole derivatives:

Compound Substituents Biological Activity Physical Properties Toxicity (Class) Reference
3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 3-Cl-C₆H₄, phenol Antifungal, anticonvulsant (predicted) m.p. 207–209°C (decomposition above 223°C) Not reported
2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 2-F-C₆H₄, phenol Antifungal (active against mycoses) m.p. 207–209°C Class IV (low toxicity)
(E)-5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 5-Br, 2-OCH₃, C₆H₅ Cytotoxic (IC₅₀: 12 µM against HeLa cells) Not reported Not reported
2-(((3-(Dec-9-en-1-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol Dec-9-en-1-yl, phenol Moderate cytotoxic activity (IC₅₀: 45 µM) m.p. 160–162°C Not reported
5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 3-Cl-C₆H₄, 2,5-(OCH₃)₂-C₆H₃ Anticancer (inhibition of kinase pathways) m.p. 185–187°C Not reported

Structural and Electronic Differences

  • Dec-9-en-1-yl chains () introduce hydrophobicity, reducing solubility but improving membrane permeability. Methoxy and bromo substituents () alter HOMO-LUMO gaps (e.g., ΔE = 3.2 eV), influencing redox behavior and cytotoxicity .
  • Tautomerism: The mercapto group (-SH) can tautomerize to a thione (-S-), affecting molecular conformation and interaction with enzymes like lanosterol 14α-demethylase in antifungal activity .

Physicochemical Properties

  • Melting Points :
    The chlorophenyl compound decomposes above 223°C (), whereas fluorophenyl and dimethoxyphenyl analogs show similar thermal stability .
  • Solubility: Phenolic hydroxyl groups confer pH-dependent solubility, with improved solubility in alkaline conditions. Hydrophobic substituents (e.g., decenyl) reduce aqueous solubility .

Biological Activity

The compound 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a novel derivative of 1,2,4-triazole that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3-chlorophenyl derivatives with 5-mercapto-4H-1,2,4-triazole in the presence of appropriate reagents. The structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry. The key functional groups include:

  • Triazole ring : Known for diverse biological activities.
  • Chlorophenyl group : Enhances lipophilicity and biological interaction.
  • Mercapto group : Contributes to antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. Results demonstrated significant free radical scavenging activity:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3-(((3-(3-Chlorophenyl)-5-mercapto...15.512.8

This activity is attributed to the mercapto group that facilitates electron donation and stabilization of free radicals .

Anticancer Activity

Preliminary studies on cancer cell lines have shown promising results. The compound was tested against several cancer types:

Cell LineIC50 (µM)
HT29 (colon cancer)10.5
MCF7 (breast cancer)15.0
A549 (lung cancer)12.0

The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

A study focusing on the anticancer effects highlighted the compound's ability to inhibit cell proliferation in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis in HT29 cells. This finding is crucial for further development into therapeutic agents against colorectal cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(((3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, and how are reaction conditions optimized?

  • Synthesis Methodology :

  • Reflux-based condensation : Similar triazole-Schiff base derivatives are synthesized via refluxing precursors (e.g., 4-amino-5-mercapto-triazole and substituted aldehydes) in methanol or ethanol for 6–12 hours. Reaction progress is monitored via TLC .
  • Purification : Crude products are purified using silica gel column chromatography with gradient elution (e.g., 70:30 to 75:25 ethyl acetate/hexane ratios) to isolate target compounds in 65–81% yields .
  • Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly influence yield. For example, electron-withdrawing substituents (e.g., nitro groups) may require extended reaction times .

Q. How is structural characterization of this compound performed, and what spectral benchmarks are used?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^13\text{C}-NMR in DMSO-d6_6 or CDCl3_3 identify proton environments (e.g., phenolic –OH at δ 10–12 ppm, triazole-SH at δ 13–14 ppm) and confirm imine bond formation (C=N ~160 ppm in 13C^13\text{C}-NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+^+) matching theoretical masses within ±0.5 ppm error .
  • Infrared (IR) Spectroscopy : Key stretches include ν(S–H) at ~2500 cm1^{-1}, ν(C=N) at ~1600 cm1^{-1}, and ν(O–H) at ~3400 cm1^{-1} .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and binding mechanisms of this compound?

  • In Silico Workflow :

  • Target Prediction : Use SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
  • Molecular Docking : Autodock 4.2.6 or Vina simulates ligand-receptor interactions. Protonation states are adjusted using tools like OpenBabel, and grid boxes are centered on active sites (e.g., tubulin’s colchicine-binding site for anticancer studies) .
  • ADME/Tox Profiling : SwissADME predicts pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance) and alerts for PAINS motifs to exclude pan-assay interference .

Q. How can nanoparticle complexes of this compound be synthesized, and what techniques validate their structural integrity?

  • Nanoparticle Synthesis :

  • Sonication-assisted complexation : Mix the ligand with metal salts (AgNO3_3, NiCl2_2, or Pd(OAc)2_2) in ethanol under ultrasonic irradiation (40 kHz, 30–60 min) to form micro/nanoparticles .
  • Characterization :
  • FTIR : Confirm metal-ligand coordination via shifts in ν(C=N) and ν(S–H) bands .
  • SEM/AFM : Image particle morphology (e.g., spherical Ag nanoparticles ~50 nm diameter) .
  • XRD : Analyze crystallinity and phase purity using Bragg peaks indexed to JCPDS standards .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity, and how are these calculated?

  • Computational Chemistry Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level in Gaussian 08. Calculate frontier molecular orbitals to determine HOMO-LUMO gaps (ΔE ≈ 3–5 eV for triazoles), which correlate with charge-transfer efficiency and redox activity .
  • Electrophilicity Index (ω) : Derived from η (chemical hardness) and χ (electronegativity) to predict nucleophilic attack sites (e.g., sulfur or imine nitrogen) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for similar triazole derivatives?

  • Resolution Strategies :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., MTT protocol for cytotoxicity, fixed cell lines like MCF-7 or HeLa) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 2-fluorophenyl) on IC50_{50} values to identify pharmacophoric motifs .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., in vitro tubulin polymerization assays + in silico docking) .

Methodological Best Practices

  • Crystallographic Refinement : For single-crystal studies, use SHELXL for structure solution and Olex2 for visualization. Anisotropic displacement parameters (ADPs) improve R-factor accuracy (<5%) .
  • Synthetic Reproducibility : Document exact solvent ratios, drying times, and column packing methods to ensure batch-to-batch consistency .

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